![molecular formula C7H13ClN2 B13520823 2-[1-(Aminomethyl)cyclobutyl]acetonitrilehydrochloride](/img/structure/B13520823.png)
2-[1-(Aminomethyl)cyclobutyl]acetonitrilehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Aminomethyl)cyclobutyl]acetonitrilehydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique structure, which includes a cyclobutane ring, an aminomethyl group, and an acetonitrile group, all of which contribute to its distinct chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
化学反応の分析
Types of Reactions
2-[1-(Aminomethyl)cyclobutyl]acetonitrilehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
2-[1-(Aminomethyl)cyclobutyl]acetonitrilehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[1-(Aminomethyl)cyclobutyl]acetonitrilehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
類似化合物との比較
Similar Compounds
2-(Aminomethyl)cyclobutanecarboxylic acid hydrochloride: A rigid analogue of gamma-aminobutyric acid (GABA) with similar structural features.
Cyclobutane derivatives: Compounds with similar cyclobutane rings but different functional groups.
Uniqueness
2-[1-(Aminomethyl)cyclobutyl]acetonitrilehydrochloride is unique due to its combination of a cyclobutane ring, an aminomethyl group, and an acetonitrile group. This unique structure imparts distinct chemical properties and potential therapeutic applications that are not observed in other similar compounds.
特性
分子式 |
C7H13ClN2 |
|---|---|
分子量 |
160.64 g/mol |
IUPAC名 |
2-[1-(aminomethyl)cyclobutyl]acetonitrile;hydrochloride |
InChI |
InChI=1S/C7H12N2.ClH/c8-5-4-7(6-9)2-1-3-7;/h1-4,6,9H2;1H |
InChIキー |
UTTCQNQFEXCMNY-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CC#N)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


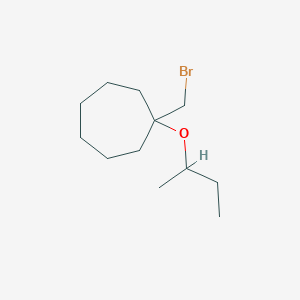

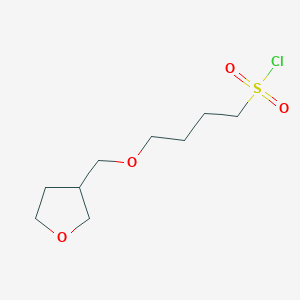
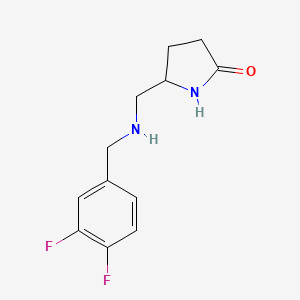
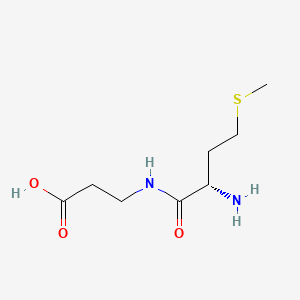
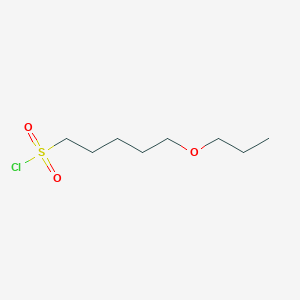
![7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13520767.png)
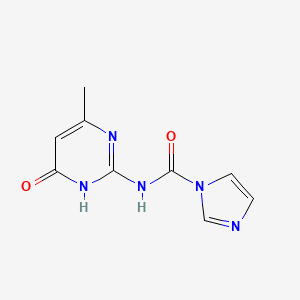
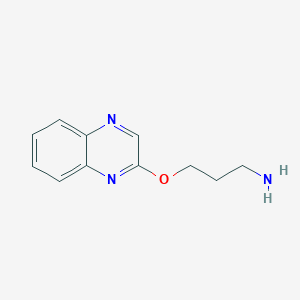
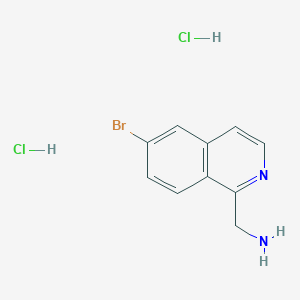
![2-[(3,3-Dimethylbutyl)amino]ethan-1-ol](/img/structure/B13520783.png)
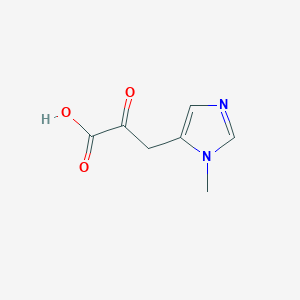
![3-[3-methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13520811.png)

